molecular formula C10H8F4O3 B14562537 Methyl 2,3,4,5-tetrafluoro-6-(methoxymethyl)benzoate CAS No. 62172-90-1

Methyl 2,3,4,5-tetrafluoro-6-(methoxymethyl)benzoate

Cat. No.: B14562537
CAS No.: 62172-90-1
M. Wt: 252.16 g/mol
InChI Key: BKFOWOJKOGCJOO-UHFFFAOYSA-N
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Description

Methyl 2,3,4,5-tetrafluoro-6-(methoxymethyl)benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of four fluorine atoms and a methoxymethyl group attached to the benzene ring, making it a fluorinated aromatic ester. The unique structure of this compound imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4,5-tetrafluoro-6-(methoxymethyl)benzoate typically involves the esterification of 2,3,4,5-tetrafluoro-6-(methoxymethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4,5-tetrafluoro-6-(methoxymethyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Substituted derivatives of the original compound.

    Reduction: 2,3,4,5-tetrafluoro-6-(methoxymethyl)benzyl alcohol.

    Hydrolysis: 2,3,4,5-tetrafluoro-6-(methoxymethyl)benzoic acid and methanol.

Scientific Research Applications

Methyl 2,3,4,5-tetrafluoro-6-(methoxymethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential as a building block in the synthesis of pharmaceutical compounds with enhanced bioavailability and metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Methyl 2,3,4,5-tetrafluoro-6-(methoxymethyl)benzoate is primarily influenced by its fluorinated aromatic structure. The presence of fluorine atoms increases the compound’s electron-withdrawing capacity, affecting its reactivity and interactions with other molecules. This compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3,5,6-tetrafluorobenzoate
  • 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol
  • 2,3,5,6-Tetrafluoro-4-methoxybenzyl alcohol

Uniqueness

Methyl 2,3,4,5-tetrafluoro-6-(methoxymethyl)benzoate is unique due to the specific positioning of the fluorine atoms and the methoxymethyl group on the benzene ring. This unique arrangement imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds. The presence of the methoxymethyl group also enhances its solubility in organic solvents, making it more versatile for various applications.

Properties

CAS No.

62172-90-1

Molecular Formula

C10H8F4O3

Molecular Weight

252.16 g/mol

IUPAC Name

methyl 2,3,4,5-tetrafluoro-6-(methoxymethyl)benzoate

InChI

InChI=1S/C10H8F4O3/c1-16-3-4-5(10(15)17-2)7(12)9(14)8(13)6(4)11/h3H2,1-2H3

InChI Key

BKFOWOJKOGCJOO-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C(=C(C(=C1F)F)F)F)C(=O)OC

Origin of Product

United States

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